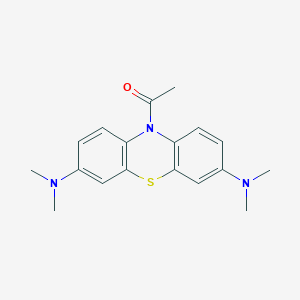Acetyl Methylene Blue
CAS No.: 3763-06-2
Cat. No.: VC2381775
Molecular Formula: C18H21N3OS
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3763-06-2 |
|---|---|
| Molecular Formula | C18H21N3OS |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 1-[3,7-bis(dimethylamino)phenothiazin-10-yl]ethanone |
| Standard InChI | InChI=1S/C18H21N3OS/c1-12(22)21-15-8-6-13(19(2)3)10-17(15)23-18-11-14(20(4)5)7-9-16(18)21/h6-11H,1-5H3 |
| Standard InChI Key | JEOGFTYLESYHAM-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C |
| Canonical SMILES | CC(=O)N1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C |
Introduction
Physical and Chemical Properties
Fundamental Characteristics
Acetyl Methylene Blue shares some properties with its parent compound while exhibiting unique characteristics due to the presence of the acetyl group. While the parent compound Methylene Blue appears as a dark green powder at room temperature and yields a blue solution when dissolved in water, Acetyl Methylene Blue maintains a blue coloration and water solubility similar to its parent compound .
The physical properties of Methylene Blue that inform our understanding of its acetylated derivative include:
| Property | Value (Methylene Blue) |
|---|---|
| Molecular Weight | 319.85 g/mol |
| Melting Point | 190°C (decomposition) |
| Density | 1.0 g/mL at 20°C |
| Flash Point | 45°C |
| Water Solubility | 40 g/L (20°C) |
| Maximum Absorption | 661 nm |
| pKa Values | 2.6, 11.2 (at 25°C) |
Redox Properties
Like Methylene Blue, Acetyl Methylene Blue participates in redox reactions, though with potentially modified electron transfer capabilities. The parent compound, Methylene Blue, can accept electrons from complex I in the mitochondrial electron transport chain and donate electrons to downstream components such as cytochrome c . The acetylation likely modifies these redox properties, potentially affecting the compound's interaction with biological systems and its effectiveness in various biochemical applications.
Synthesis and Production Methods
Reduction and Modification Techniques
Research on Methylene Blue derivatives provides valuable insight into potential approaches for synthesizing Acetyl Methylene Blue. For instance, the synthesis of Methylene Blue-polyethyleneimine conjugates involves:
-
Reduction of Methylene Blue to leuco-methylene blue using sodium dithionate
-
The reduced form appears yellow and transfers to the toluene phase in a biphasic system
-
Further modification of the reduced form through reaction with other compounds
This reduction-modification approach demonstrates the feasibility of chemically altering Methylene Blue through various reactions, including potential acetylation pathways.
Biological Activities and Mechanisms
Mitochondrial Interactions
Research on Methylene Blue demonstrates significant effects on mitochondrial function that may inform understanding of Acetyl Methylene Blue's potential activities. Methylene Blue treatment has been shown to decrease protein lysine acetylation in cardiac mitochondria . It facilitates NADH oxidation and increases NAD+ levels, potentially improving mitochondrial metabolism in conditions such as diabetic cardiomyopathy .
These mitochondrial effects stem from Methylene Blue's ability to participate in electron transport, serving as an alternative electron carrier within the mitochondrial electron transport chain . The acetylation of Methylene Blue might influence these interactions, potentially modifying its therapeutic potential in conditions involving mitochondrial dysfunction.
Photosensitizing Properties
Methylene Blue functions as a potent photosensitizer with substantial photo-cytotoxicity demonstrated against pathogenic bacteria and other organisms . This property makes it valuable in photodynamic therapy for cancer treatment, where it produces singlet oxygen upon light activation . The acetylation of Methylene Blue might modify these photodynamic properties, potentially enhancing or altering its effectiveness in light-activated therapeutic applications.
Comparative Analysis
Comparison with Related Compounds
Understanding the relationship between Acetyl Methylene Blue and similar compounds provides valuable context for its properties and applications. The following table presents a comparison of related compounds:
| Compound | Structure Type | Key Characteristics |
|---|---|---|
| Methylene Blue | Phenothiazine Dye | Original compound; used in treatment of methemoglobinemia; strong blue color; water-soluble |
| Leuco-Methylene Blue | Reduced Form | Colorless; can cross cell membranes more easily; produced by reduction of Methylene Blue |
| Acetyl Methylene Blue | Modified Phenothiazine | Maintains blue color and water solubility; modified reactivity due to acetyl group |
| Other Phenothiazine Dyes | Structural Analogues | Similar core structure but different substituents; varied applications in staining and therapy |
Aggregation Behavior
Research on the self-aggregation of Methylene Blue in water provides insights that might be relevant to understanding the behavior of its derivatives, including Acetyl Methylene Blue. Studies have shown that contrary to common belief that the trimer is the dominant aggregate at high concentrations, the tetramer acting alone and without any counterion is the higher-order aggregate that best fits experimental absorbance spectra . This tetramer is present in solution at Methylene Blue concentrations below 3.4 × 10⁻⁵ M (11 ppm), though to a limited extent .
The acetylation of Methylene Blue might influence this aggregation behavior, potentially altering the equilibrium between monomeric and various aggregated forms. This could have implications for the compound's spectroscopic properties and its interactions with biological systems.
Research Applications
Current Scientific Uses
Based on the properties of both Methylene Blue and its acetylated derivative, potential research applications include:
-
Mitochondrial research: Investigation of effects on electron transport and protein acetylation
-
Photodynamic studies: Exploration of modified photosensitizing properties
-
Staining and labeling: Potential for specialized staining applications with modified specificity
-
Redox biology: Investigation of electron transfer capabilities in biological systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume